2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one

Description

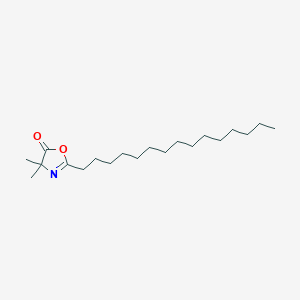

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(2,3)19(22)23-18/h4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGXDNNGIIKCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=NC(C(=O)O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402214 | |

| Record name | 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176665-09-1 | |

| Record name | 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one

An In-depth Technical Guide on 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one

Abstract: This technical guide provides a comprehensive analysis of this compound, a specialized heterocyclic compound. While this molecule is not extensively documented in public literature, this paper constructs a detailed profile of its predicted physical and chemical properties, drawing upon foundational principles of organic chemistry and data from structurally analogous compounds. The guide outlines a robust synthetic pathway, details expected reactivity, and discusses potential applications in drug development and materials science. Methodologies for synthesis and characterization are provided to serve as a practical resource for researchers. This document is intended for scientists and professionals in chemical research and drug development who require a deep technical understanding of lipophilic heterocyclic scaffolds.

Introduction and Molecular Structure

This compound is a unique molecule combining a reactive oxazolin-5-one heterocyclic core with a long, lipophilic pentadecyl (C15) alkyl chain.[1] The structure, identified by IUPAC name 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one and CAS Number 176665-09-1, is characterized by several key features that dictate its overall properties.[1]

The core of the molecule is a 4,4-dimethyl-2-oxazolin-5-one ring system.[1] The oxazolin-5-one moiety, a type of azlactone, is a well-established functional group in organic synthesis, often derived from α-amino acids. The gem-dimethyl groups at the C4 position introduce significant steric hindrance and, critically, prevent enolization and subsequent racemization at this stereocenter, a common reactivity pathway for oxazolinones with protons at C4.

The defining feature of this molecule is the C15 saturated alkyl chain (pentadecyl group) attached at the C2 position.[1] This substantial hydrocarbon tail imparts a dominant nonpolar, hydrophobic character to the molecule, which is expected to govern its physical properties such as solubility, melting point, and intermolecular interactions. Such long-chain N-acyl amino acid derivatives are a class of endogenous signaling molecules with diverse biological roles.[2][3]

This guide will deconstruct the molecule to predict its behavior, offering a foundational understanding for researchers exploring its synthesis and potential applications.

Predicted Physicochemical Properties

The physicochemical properties of this compound are largely dictated by its high molecular weight and the dominance of the C15 alkyl chain. The data presented below are calculated or inferred from structurally similar long-chain molecules and oxazolinone derivatives.[1][4][5]

Table 1: Predicted Physicochemical Data

| Property | Value | Source & Rationale |

| CAS Number | 176665-09-1 | [1] |

| Molecular Formula | C₂₀H₃₇NO₂ | [1] |

| Molecular Weight | 323.5 g/mol | [1] |

| IUPAC Name | 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one | [1] |

| Appearance | White to off-white waxy solid | Inferred from pentadecanoic acid and other long-chain lipids.[5] |

| Melting Point | Estimated 55-65 °C | Higher than pentadecanoic acid (51-53 °C) due to increased molecular weight and polar core.[5] |

| Boiling Point | > 300 °C (at atmospheric pressure) | High value expected due to high molecular weight; likely decomposes before boiling. |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, chloroform, THF, ethyl acetate). | The C15 chain dictates poor aqueous solubility. The overall structure is highly lipophilic. |

| Calculated LogP | ~8.5 | Estimated based on the contribution of the C15 alkyl chain, indicating extreme lipophilicity. |

Synthesis and Characterization

The most logical and established method for synthesizing 2-substituted-4,4-dimethyl-2-oxazolin-5-ones is through the cyclodehydration of an N-acylated α-aminoisobutyric acid precursor.[6] This approach offers high yields and uses readily available starting materials.

Proposed Synthetic Protocol

This protocol outlines a two-step synthesis starting from α-aminoisobutyric acid and palmitoyl chloride (the acyl chloride of the C15 pentadecanoic acid).

Step 1: N-Acylation of α-Aminoisobutyric Acid

-

Dissolve α-aminoisobutyric acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq) with stirring in an ice bath.

-

In a separate flask, dissolve palmitoyl chloride (1.0 eq) in a water-miscible solvent such as tetrahydrofuran (THF).

-

Add the palmitoyl chloride solution dropwise to the stirring amino acid solution, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 1-2 with concentrated HCl. A white precipitate of N-palmitoyl-α-aminoisobutyric acid will form.

-

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

Step 2: Cyclodehydration to Form the Oxazolinone

-

Suspend the dried N-palmitoyl-α-aminoisobutyric acid (1.0 eq) in acetic anhydride (5-10 eq).

-

Heat the mixture to 80-100 °C with stirring for 1-2 hours. The solid should dissolve as the reaction proceeds.

-

Monitor the reaction by TLC or IR spectroscopy (disappearance of the carboxylic acid peak and appearance of the oxazolinone carbonyl peak).

-

Once complete, cool the reaction mixture and remove the excess acetic anhydride and acetic acid under reduced pressure.

-

Recrystallize the resulting crude solid from a suitable solvent like hexane or ethanol to yield pure this compound.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

-

¹H NMR (CDCl₃): Expected signals would include a triplet at ~0.88 ppm (terminal CH₃ of the pentadecyl chain), a large broad singlet at ~1.25 ppm ((CH₂)₁₂), multiplets at ~1.65 ppm and ~2.40 ppm (CH₂ groups α and β to the oxazoline ring), and a sharp singlet at ~1.45 ppm (gem-dimethyl groups at C4).

-

¹³C NMR (CDCl₃): Key signals would include the carbonyl carbon (C5) at ~180 ppm, the C2 carbon at ~165 ppm, the quaternary C4 carbon at ~65 ppm, and a series of signals between 14-32 ppm for the pentadecyl chain carbons. The gem-dimethyl carbons would appear around 25 ppm.

-

FT-IR (ATR): A strong, characteristic carbonyl (C=O) stretch is expected around 1820-1840 cm⁻¹ for the strained lactone ring. A C=N stretch would appear around 1670-1680 cm⁻¹. Strong C-H stretching bands from the alkyl chain will be prominent around 2850-2950 cm⁻¹.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the electrophilic nature of the oxazolinone ring.

Ring-Opening Reactions

The primary mode of reactivity is nucleophilic attack at the C5 carbonyl, leading to ring-opening. This makes the compound susceptible to hydrolysis.

-

Hydrolysis: Under both acidic and basic conditions, the lactone will hydrolyze to open the ring, yielding the parent N-palmitoyl-α-aminoisobutyric acid.[7][8] The rate of hydrolysis can be influenced by steric hindrance from the long alkyl chain.[7]

-

Aminolysis/Alcoholysis: Reaction with amines or alcohols will open the ring to form the corresponding amides or esters of N-palmitoyl-α-aminoisobutyric acid. This reactivity is fundamental to the use of oxazolinones in peptide synthesis and polymer modification.

Stability

The compound is expected to be stable under anhydrous, neutral conditions. The absence of a proton at the C4 position prevents the typical azlactone racemization pathway, making it configurationally stable if derived from a chiral precursor (though α-aminoisobutyric acid is achiral).[1] The long alkyl chain is chemically inert under most conditions.

Reactivity Pathway Diagram

Caption: Key reactivity pathways for the oxazolinone ring.

Potential Applications and Future Directions

The unique amphiphilic-like structure of this molecule suggests several potential applications, primarily leveraging its high lipophilicity and reactive core.

-

Drug Delivery and Prodrugs: The long pentadecyl chain makes the molecule highly lipid-soluble, a desirable property for enhancing the penetration of drugs through biological membranes. The oxazolinone ring could serve as a biodegradable linker, covalently attaching a hydrophilic drug. In vivo, enzymatic or pH-mediated hydrolysis would release the active drug, making the parent molecule a lipophilic prodrug. N-acyl amino acids (NAAs) are known to have various biological activities and can modulate membrane proteins.[2][3]

-

Peptide and Polymer Synthesis: Oxazolinones are activated amino acid derivatives. This compound could be used in solid-phase or solution-phase peptide synthesis to introduce a highly lipophilic N-terminal cap. In polymer science, it could be used as a monomer or as a reagent to functionalize existing polymers, imparting hydrophobic properties.[9]

-

Biomaterials and Surfactants: The structure is analogous to a fatty acid with a polar head group, suggesting potential as a non-ionic surfactant or as a building block for creating novel lipids for applications in vesicles, liposomes, or other self-assembling biomaterials.

Future research should focus on the empirical validation of the predicted properties through synthesis and characterization. Investigating its biological activity, particularly its interaction with cell membranes and lipid-modulating enzymes, could uncover novel therapeutic applications.[10][11]

Conclusion

This compound represents a fascinating molecular architecture with significant, albeit largely unexplored, potential. Its properties are a direct consequence of its constituent parts: a stable, yet reactive, heterocyclic core and a dominant lipophilic tail. By providing a predictive analysis, a robust synthetic strategy, and an overview of its potential applications, this guide serves as a foundational resource to stimulate and support future research into this and related long-chain heterocyclic compounds.

References

- This compound - 176665-09-1 - Vulcanchem. (URL: )

- 4,4-DIMETHYL-2-VINYL-2-OXAZOLIN-5-ONE 29513-26-6 wiki - Guidechem. (URL: )

-

Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - NIH. (URL: [Link])

-

N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC - PubMed Central. (URL: [Link])

-

N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (URL: [Link])

-

The Preparation of Long Chain N-Acylamino Acids | Journal of the American Chemical Society. (URL: [Link])

-

Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - NIH. (URL: [Link])

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - Frontiers. (URL: [Link])

-

2-mesityl-4,4-dimethyl-2-oxazolin-5-one - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

-

The synthesis, properties, and applications ofN-acyl-α-aminoacids | Scilit. (URL: [Link])

-

4,4-Dimethyl-2-vinyl-2-oxazolin-5-one - PubChem. (URL: [Link])

-

Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - MDPI. (URL: [Link])

-

Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC - NIH. (URL: [Link])

-

Pentadecanoic Acid | C15H30O2 | CID 13849 - PubChem - NIH. (URL: [Link])

-

Showing Compound Pentadecanoic acid (FDB010033) - FooDB. (URL: [Link])

-

4,4-dimethyl-2-vinyl-2-oxazolin-5-one - PubChemLite. (URL: [Link])

-

Synthesis of 2-pentadecyl-2-oxazoline - PrepChem.com. (URL: [Link])

-

Pentadecylic acid - Wikipedia. (URL: [Link])

-

Hydrolysis of poly-(2-ethyl-2-oxazoline). (URL: [Link])

-

The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC - NIH. (URL: [Link])

-

Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives - ResearchGate. (URL: [Link])

-

Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central. (URL: [Link])

-

Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives - ResearchGate. (URL: [Link])

-

4,4-Dimethyl-2-phenyl-2-oxazoline | C11H13NO | CID 289239 - PubChem. (URL: [Link])

-

Synthesis, reactions and biological evaluation of pentadecanyl benzoxazinone and pentadecanyl quinazolinone derivatives - ResearchGate. (URL: [Link])

-

Comparison of the hydrophilicity of water-soluble poly(2-alkyl-2-oxazoline)s, poly(2-alkyl-2-oxazine)s and poly(2,4-dialkyl-2-oxazoline)s - Polymer Chemistry (RSC Publishing). (URL: [Link])

-

Oxazolidinones: activity, mode of action, and mechanism of resistance. | Semantic Scholar. (URL: [Link])

-

Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines - PMC - NIH. (URL: [Link])

-

Oxazolidinone antibiotics - Iowa Research Online. (URL: [Link])

Sources

- 1. This compound (176665-09-1) for sale [vulcanchem.com]

- 2. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pentadecanoic Acid | C15H30O2 | CID 13849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentadecylic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic data for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one

This guide provides a detailed spectroscopic analysis of this compound (CAS: 176665-09-1), a heterocyclic compound featuring a long alkyl chain. Given the scarcity of published experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers researchers a robust framework for the identification and characterization of this and similar long-chain oxazolinones.

Molecular Structure and Synthesis

Molecular Identity:

-

Chemical Name: this compound

-

Molecular Formula: C₂₀H₃₇NO₂[1]

-

Molecular Weight: 323.5 g/mol [1]

-

Core Structure: The molecule consists of a 1,3-oxazolin-5-one ring, which is a five-membered heterocycle containing both nitrogen and oxygen. It is substituted at the 2-position with a C15 alkyl (pentadecyl) chain and at the 4-position with two methyl groups.[1]

Plausible Synthetic Pathway: The synthesis of 2-substituted-4,4-dimethyl-2-oxazolin-5-ones, often referred to as azlactones, typically involves the cyclodehydration of an N-acylated α-amino acid. For the title compound, a plausible route begins with the N-acylation of 2-amino-2-methylpropanoic acid with palmitoyl chloride (derived from the C16 palmitic acid, which provides the C15 pentadecyl chain plus the carbonyl carbon). The resulting N-palmitoyl-2-amino-2-methylpropanoic acid is then cyclized, typically using a dehydrating agent like acetic anhydride, to yield the target oxazolinone.

This synthetic approach is a well-established method for forming oxazolidinone and related heterocyclic structures.[2][3][4][5] The choice of 2-amino-2-methylpropanoic acid is crucial as it provides the gem-dimethyl group at the C4 position of the final heterocyclic ring.

Caption: Figure 1. Proposed synthetic workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra below are based on the analysis of structurally similar compounds, including long-chain alkyl derivatives and various oxazoline cores.[6][7]

Predicted ¹H NMR Spectrum (Solvent: CDCl₃, Frequency: 400 MHz)

The proton NMR spectrum is expected to be dominated by signals from the long pentadecyl chain, with distinct signals for the gem-dimethyl protons on the oxazolinone ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |

| ~2.35 | t | 2H | -CH₂-C=N- | The methylene group alpha to the C=N imine bond is deshielded and expected to appear as a triplet due to coupling with the adjacent methylene group. |

| ~1.65 | p | 2H | -CH₂-CH₂-C=N- | The methylene group beta to the C=N bond is slightly deshielded compared to the bulk methylene groups of the chain. |

| ~1.45 | s | 6H | -C(CH₃)₂ | The two methyl groups at the C4 position are equivalent and attached to a quaternary carbon, thus appearing as a sharp singlet. This is a key signature of the 4,4-dimethyl substitution. |

| 1.25-1.35 | m (br) | ~24H | -(CH₂)₁₂- | The bulk methylene groups of the long alkyl chain overlap to form a broad, complex multiplet, which is a characteristic feature of long-chain fatty acid derivatives. |

| ~0.88 | t | 3H | -CH₃ | The terminal methyl group of the pentadecyl chain appears as a triplet due to coupling with the adjacent methylene group, typically found in the upfield region. |

Predicted ¹³C NMR Spectrum (Solvent: CDCl₃, Frequency: 100 MHz)

The carbon NMR provides a count of unique carbon environments and information about their electronic state.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |

| ~183.5 | C=O (C5) | The carbonyl carbon of the lactone (ester) in the five-membered ring is highly deshielded and appears significantly downfield. |

| ~168.0 | C=N (C2) | The imine carbon at the 2-position is also significantly deshielded due to its sp² hybridization and proximity to the electronegative nitrogen atom. |

| ~66.5 | C(CH₃)₂ (C4) | The quaternary carbon at the 4-position, bonded to two methyl groups and two heteroatoms (O and N), appears in the midrange. Its chemical shift is a diagnostic indicator of the ring structure. |

| ~31.9 | -CH₂- | Signal corresponding to a specific methylene carbon in the long chain, often used in analyses of polymethylene chains. |

| ~29.7 - 29.1 | -(CH₂)₁₂- | The repeating methylene units of the pentadecyl chain produce a series of closely spaced, intense signals in this region. The exact resolution depends on the spectrometer's field strength. |

| ~28.0 | -CH₂- | Methylene carbon in the alkyl chain. |

| ~24.5 | C(CH₃)₂ | The two equivalent methyl carbons attached to the C4 quaternary center. |

| ~22.7 | -CH₂-CH₃ | The penultimate methylene carbon of the pentadecyl chain. |

| ~14.1 | -CH₃ | The terminal methyl carbon of the pentadecyl chain, appearing in the most upfield region. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (~220 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C and longer relaxation times.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted spectrum is based on data from related oxazoline and oxazolidinone structures.[8][9]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Field Insights |

| 2955-2965 (s) | C-H stretch (asymmetric) | -CH₃ | Strong absorptions characteristic of the methyl groups in the alkyl chain and at C4. |

| 2915-2925 (s) | C-H stretch (asymmetric) | -CH₂- | A very strong and sharp peak, characteristic of the long methylene chain. Its intensity is a hallmark of long-chain aliphatic compounds. |

| 2850-2860 (s) | C-H stretch (symmetric) | -CH₂- | Another strong absorption from the methylene chain, appearing at a slightly lower wavenumber than the asymmetric stretch. |

| ~1825 (s) | C=O stretch | Lactone (Oxazolinone) | The carbonyl group in a five-membered lactone ring is strained, causing its stretching frequency to be significantly higher than that of a typical ester (~1735-1750 cm⁻¹). This high-wavenumber peak is a key diagnostic feature. |

| ~1675 (m-s) | C=N stretch | Imine (Oxazoline) | The carbon-nitrogen double bond of the oxazoline ring gives rise to a medium-to-strong absorption in this region. |

| 1465-1475 (m) | C-H bend (scissoring) | -CH₂- | Bending vibration from the methylene groups of the pentadecyl chain. |

| ~1375 (m) | C-H bend (symmetric) | -C(CH₃)₂ | A characteristic bending vibration for the gem-dimethyl group. |

| ~1150 (m) | C-O stretch | Ester/Lactone | Stretching vibration of the C-O single bond within the lactone ring structure. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid or oily sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition: Record the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: Perform a background subtraction using a scan of the clean, empty ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. The predictions below are for standard Electron Ionization (EI) mass spectrometry.

Predicted Molecular Ion:

-

[M]⁺•: m/z = 323.5. The molecular ion peak should be observable, corresponding to the molecular weight of the compound.

Predicted Fragmentation Pathway: The fragmentation of long-chain 4,4-dimethyloxazoline derivatives is well-documented, particularly in the analysis of fatty acids, and provides a reliable model for predicting the fragmentation of the title compound.[10][11] The oxazolinone ring is expected to direct the fragmentation, leading to characteristic ions.

Caption: Figure 2. Proposed EI-MS fragmentation pathways.

Interpretation of Key Fragments:

-

m/z 126: This is predicted to be a highly significant, possibly the base peak. It arises from a characteristic cleavage of the alkyl chain alpha to the C2 carbon, followed by a hydrogen rearrangement, leading to an ion containing the intact 4,4-dimethyl-2-oxazolin-5-one ring with a vinyl group at C2. An alternative structure for an ion at m/z 126 could also be the protonated 4,4-dimethyl-2-vinyloxazoline fragment. This fragment is highly diagnostic for the substituted oxazoline core.

-

m/z 295 ([M-28]⁺•): Loss of a neutral carbon monoxide (CO) molecule from the lactone carbonyl group is a common fragmentation pathway for such ring systems.

-

Series of CₙH₂ₙ₊₁ ions: The spectrum will also likely show a series of peaks separated by 14 amu (CH₂), corresponding to the fragmentation of the long pentadecyl chain (e.g., at m/z = 43, 57, 71, etc.), though these are generally less intense than the fragments directed by the heterocyclic ring.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) interface.

-

Ionization: Use a standard electron ionization source operating at 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 500 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the fragmentation pattern with libraries and predicted pathways to confirm the structure.

Conclusion

-

NMR: A sharp singlet around 1.45 ppm (6H) for the gem-dimethyl group and signals characteristic of a long alkyl chain. A lactone carbonyl carbon signal above 180 ppm in the ¹³C NMR.

-

IR: A very strong C=O stretch at an unusually high wavenumber (~1825 cm⁻¹) and a C=N stretch (~1675 cm⁻¹), combined with intense C-H stretching bands for the long alkyl chain.

-

MS: A molecular ion at m/z 323 and a characteristic base peak or major fragment at m/z 126, corresponding to the heterocyclic core.

This predictive guide serves as a valuable resource for researchers in synthetic chemistry, drug development, and materials science, enabling the confident identification and characterization of this and related long-chain heterocyclic compounds.

References

- Vulcanchem. This compound - 176665-09-1.

- PubChem. 2-Oxazoline, 4,4-dimethyl-2-(1-hydroxy-heptadec-8-enyl)-.

-

Foti, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. [Link]

- NIST. 4,4-Dimethyl-2-oxazoline. NIST Chemistry WebBook.

-

Gagnon, D., et al. (2011). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 13(16), 4422–4425. [Link]

-

Foti, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. ResearchGate. [Link]

-

Bîcu, E., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 5035. [Link]

-

ResearchGate. 13C NMR experimental spectrum of 4,4-dimethyl-2-oxazoline. [Link]

-

ResearchGate. Observed FT-IR spectra of 4,4-dimethyl-2-oxazoline. [Link]

-

Christie, W. W. (2007). Mass spectrometry of the 4,4-dimethyloxazoline derivatives of isomeric octadecenoates (monoenes). ResearchGate. [Link]

-

Gallo, J. A. R., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 53. [Link]

-

Ceraulo, L., et al. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry, 37(6), 621-626. [Link]

-

Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

-

Mohamed, S. K., et al. (2014). Synthesis, reactions and biological evaluation of pentadecanyl benzoxazinone and pentadecanyl quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1092. [Link]

-

Kumar, P., & Narasimhan, B. (2018). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2018, 1705290. [Link]

-

Spitzer, V. (1997). Mass spectrum of the oxazoline of linoleic acid. The 2-acyl. ResearchGate. [Link]

-

Gallo, J. A. R., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. ResearchGate. [Link]

-

de la Rosa, J., et al. (2011). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. Molecules, 16(5), 3603–3616. [Link]

-

SpectraBase. 4,4-Dimethyl-2-(5-deuterio-pentyl)-oxazoline. [Link]

-

PrepChem. Synthesis of 2-pentadecyl-2-oxazoline. [Link]

-

SpectraBase. 2-mesityl-4,4-dimethyl-2-oxazolin-5-one. [Link]

-

Foti, C., et al. (2021). Oxazolidinone antibiotics: Chemical, biological and analytical aspects. IRIS Unime. [Link]

-

Diekema, D. J., & Jones, R. N. (2000). Oxazolidinones: a review. Drugs, 59(1), 7-16. [Link]

Sources

- 1. This compound (176665-09-1) for sale [vulcanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. 4,4-Dimethyl-2-oxazoline [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Synthesis of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one from N-acylated amino alcohols

An In-depth Technical Guide to the Synthesis of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one from N-Acylated Amino Alcohols

Introduction: The Oxazolinone Scaffold in Modern Chemistry

The oxazolidinone ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2] Among its isomers, the 2-oxazolidinone core is particularly notable as the central pharmacophore in the linezolid class of antibiotics, which exhibit a unique mechanism of action by inhibiting bacterial protein synthesis.[1][3][4][5] This has established the oxazolidinone framework as a privileged structure in drug development.

This guide focuses on a specific derivative, This compound . This molecule combines the reactive oxazolin-5-one core with two key features: a long C15 alkyl (pentadecyl) chain at the 2-position and gem-dimethyl substitution at the 4-position.[6] The synthesis of such structures is of interest for creating novel compounds with potential applications as specialized monomers, bioactive agents, or synthetic intermediates. The primary and most direct route to this target involves the intramolecular cyclization of a specifically designed N-acylated amino alcohol, a robust and well-established transformation in organic chemistry.

Core Synthetic Strategy: Intramolecular Cyclization of an N-Acylated Amino Alcohol

The logical and most efficient pathway to construct the this compound ring system is through a two-stage process commencing from a tailored amino alcohol. This strategy relies on the formation of an amide bond followed by an intramolecular cyclization-dehydration reaction. The causality behind this choice is rooted in the accessibility of the starting materials and the high efficiency of the ring-closing step.

The synthesis can be dissected into two primary transformations:

-

N-Acylation: An amino alcohol is acylated with a long-chain fatty acid derivative to install the pentadecyl group and form the requisite amide linkage.

-

Cyclodehydration: The resulting N-acylated amino alcohol undergoes an intramolecular nucleophilic attack from the hydroxyl group onto the amide carbonyl, followed by the elimination of water to yield the final oxazolinone product.

To achieve the target molecule, the precursors are specifically chosen:

-

Amino Alcohol: 2-amino-2-methyl-1-propanol provides the nitrogen, the C4 and C5 carbons, the ring oxygen, and the crucial 4,4-dimethyl substituents.

-

Acylating Agent: Palmitoyl chloride (hexadecanoyl chloride) is the ideal reagent to introduce the C15H31 (pentadecyl) chain that will form the C2 substituent of the oxazolinone ring.

Proposed Reaction Mechanism

The transformation proceeds through a well-understood mechanism. Initially, the primary amine of 2-amino-2-methyl-1-propanol acts as a nucleophile, attacking the electrophilic carbonyl of palmitoyl chloride. This forms an N-acylated intermediate, N-(2-hydroxy-1,1-dimethylethyl)palmitamide. In the subsequent cyclization step, typically promoted by a dehydrating agent like acetic anhydride, the hydroxyl group of the intermediate attacks the amide carbonyl.[7][8] This intramolecular reaction forms a five-membered tetrahedral intermediate which then collapses, expelling a molecule of water to furnish the stable aromatic-like oxazolinone ring.

Caption: High-level workflow for the synthesis of the target oxazolinone.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where the isolation of the intermediate in Step 1 confirms the success of the acylation before proceeding to the more demanding cyclization.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Molar Eq. | Role |

| 2-Amino-2-methyl-1-propanol | 89.14 | 1.0 | Amino Alcohol Precursor |

| Palmitoyl Chloride | 274.87 | 1.05 | Acylating Agent |

| Triethylamine (Et₃N) | 101.19 | 1.1 | Base (HCl Scavenger) |

| Acetic Anhydride (Ac₂O) | 102.09 | ~5-10 | Dehydrating/Cyclizing Agent |

| Dichloromethane (DCM) | 84.93 | - | Solvent |

| Ethyl Acetate | 88.11 | - | Extraction Solvent |

| Hexanes | - | - | Eluent for Chromatography |

| Silica Gel | - | - | Stationary Phase |

Step-by-Step Methodology

Part 1: Synthesis of N-(2-hydroxy-1,1-dimethylethyl)palmitamide (Intermediate)

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-amino-2-methyl-1-propanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the solution.

-

Acylation: Add a solution of palmitoyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled reaction mixture over 30 minutes. The formation of triethylamine hydrochloride precipitate is typically observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol/DCM eluent and ninhydrin stain).

-

Workup and Isolation: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated amino alcohol, which can be used in the next step without further purification or purified by recrystallization if desired.

Part 2: Cyclization to this compound

-

Reaction Setup: Place the crude N-acylated intermediate from Part 1 into a round-bottom flask. Add acetic anhydride (5-10 eq).

-

Cyclization: Heat the mixture to 100-120 °C and stir for 2-4 hours. The reaction should become a homogeneous solution. Monitor the formation of the product by TLC (e.g., using a 20% Ethyl Acetate/Hexanes eluent).

-

Removal of Reagent: Cool the reaction mixture to room temperature. Remove the excess acetic anhydride under high vacuum. Caution: Acetic anhydride is corrosive.

-

Workup: Dissolve the crude residue in ethyl acetate. Wash carefully with saturated NaHCO₃ solution until CO₂ evolution ceases, then wash with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil/solid by flash column chromatography on silica gel using a gradient eluent system (e.g., 0% to 15% ethyl acetate in hexanes) to isolate the pure this compound. The product is expected to be a nonpolar, waxy solid or oil.

Expected Characterization Data

-

¹H NMR: Resonances corresponding to the long pentadecyl chain (a triplet for the terminal methyl group ~0.9 ppm, a large multiplet for the methylene groups ~1.2-1.6 ppm), and a sharp singlet for the two equivalent methyl groups at the C4 position.

-

¹³C NMR: Signals for the carbonyl carbon of the oxazolinone ring (~175-185 ppm), the C2 and C4 carbons, and multiple signals for the carbons of the pentadecyl chain.

-

IR Spectroscopy: A characteristic and strong absorption band for the C=O stretch of the oxazolinone lactone at ~1820-1840 cm⁻¹ and a C=N stretch around 1660-1680 cm⁻¹.[8]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₂₀H₃₇NO₂ (M.W. 323.51).

Caption: Key steps in the intramolecular cyclodehydration mechanism.

Expert Insights & Process Optimization

-

Choice of Cyclizing Agent: While acetic anhydride is cost-effective and efficient, its high-temperature requirement may not be suitable for sensitive substrates. Milder, room-temperature alternatives include carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). However, these methods introduce the challenge of removing urea byproducts.

-

Solvent Selection: Anhydrous, aprotic solvents are critical throughout the synthesis to prevent unwanted hydrolysis of the acyl chloride, the acetic anhydride, and the final product. DCM is an excellent choice for the acylation step due to its inertness and ability to dissolve the reactants.

-

Purification Strategy: The long alkyl chain renders the final product highly nonpolar (lipophilic). This is an advantage in flash chromatography, as it will elute early from the silica gel column with low-polarity eluents (e.g., hexanes/ethyl acetate mixtures), facilitating separation from more polar impurities.

-

Trustworthiness Through Validation: The two-part protocol with an intermediate workup ensures that the second, more energy-intensive step is not attempted without a successful first step. Characterizing the N-acylated intermediate (e.g., by ¹H NMR) provides a critical validation point, confirming the integrity of the process before final ring closure. This methodical approach minimizes waste and improves the overall reliability of the synthesis.

References

Sources

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 5. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (176665-09-1) for sale [vulcanchem.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

IUPAC name for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one

<Executive Summary

This technical guide provides a comprehensive overview of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one, a specialized heterocyclic compound with significant potential in synthetic chemistry and drug discovery. The document details its chemical identity, including IUPAC nomenclature and physicochemical properties. A thorough methodology for its synthesis via the cyclization of an N-acylated amino acid precursor is presented, complete with a detailed experimental protocol and characterization data. The guide further explores the compound's relationship to other long-chain N-acyl amino acids and oxazolines, discussing their established biological activities and potential therapeutic applications. This whitepaper serves as a foundational resource for researchers and scientists engaged in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development, offering insights into the utility of this unique molecular scaffold.

Introduction to Oxazolones and N-Acyl Amino Acids

Heterocyclic compounds are foundational to modern drug discovery, with scaffolds like oxazolone (also known as azlactone) serving as versatile intermediates for synthesizing a wide array of biologically active molecules.[1][2] The 5(4H)-oxazolone ring, in particular, is a key synthon for the creation of modified α-amino acids, peptides, and other complex heterocyclic systems.[2] The reactivity of the oxazolone ring is significantly influenced by the substituents at its C-2 and C-4 positions, which dictates its utility in various intermolecular reactions.[1]

Concurrently, the field of lipidomics has illuminated the critical role of N-acyl amino acids (NAAAs) as endogenous signaling molecules.[3][4] These lipids, formed by an amide bond between a long-chain fatty acid and an amino acid, are implicated in a wide range of physiological and pathological processes.[3][5] For instance, specific NAAAs like arachidonoyl serine and arachidonoyl glycine exhibit vasodilatory, neuroprotective, and antinociceptive properties.[4][5] The incorporation of a long lipophilic chain, such as the pentadecyl group, can profoundly impact a molecule's physicochemical properties, influencing its ability to interact with biological membranes and molecular targets.[6]

This guide focuses on a molecule that merges these two chemical domains: This compound . This compound integrates the reactive oxazolone core, featuring gem-dimethyl substitution at the C-4 position, with a 15-carbon lipophilic tail at the C-2 position. This unique structure suggests potential as both a specialized synthetic intermediate and a candidate for biological investigation.

Chemical Identity and Properties

IUPAC Nomenclature and Structural Elucidation

The compound in focus is identified by the CAS Number 176665-09-1 .[7][8] Its formal IUPAC name is 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5(4H)-one .[7]

The structure consists of a five-membered 1,3-oxazol-5-one ring. Key features include:

-

A pentadecyl group (a C15 saturated alkyl chain) attached to the C-2 position.

-

Two methyl groups at the C-4 position, creating a quaternary carbon.

-

A carbonyl group at the C-5 position.

-

An imine (C=N) bond within the ring, making it a 2-oxazoline derivative.

Caption: Structure of 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5(4H)-one.

Physicochemical Properties

The combination of a long hydrophobic alkyl chain and a polar heterocyclic ring gives this molecule amphiphilic characteristics. A summary of its key computed and known properties is presented below.

| Property | Value | Source |

| CAS Number | 176665-09-1 | [7] |

| Molecular Formula | C₂₀H₃₇NO₂ | [7] |

| Molecular Weight | 323.5 g/mol | [7] |

| Canonical SMILES | CCCCCCCCCCCCCCCC1=NC(C(=O)O1)(C)C | [7] |

| InChIKey | ILGXDNNGIIKCHN-UHFFFAOYSA-N | [7] |

Synthesis and Characterization

The synthesis of 2-alkyl-4,4-disubstituted-5(4H)-oxazolones is typically achieved through the cyclodehydration of N-acyl-α,α-disubstituted amino acids.[1][9] This established methodology provides a reliable and direct route to the target compound.

Retrosynthetic Analysis and Workflow

The synthesis originates from two primary starting materials: 2-amino-2-methylpropanoic acid and pentadecanoyl chloride. The workflow involves an initial acylation step to form the N-acyl amino acid intermediate, followed by an intramolecular cyclization to yield the final oxazolone product.

Caption: Retrosynthetic pathway for the target oxazolone.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5(4H)-one.

Step 1: Synthesis of N-Pentadecanoyl-2-amino-2-methylpropanoic acid (Intermediate)

-

Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-2-methylpropanoic acid (1.0 eq) in a 1:1 mixture of 1 M NaOH(aq) and tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Acylation: While stirring vigorously, add pentadecanoyl chloride (1.05 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.[6] The pentadecanoyl chloride serves as the acylating agent to introduce the C15 chain.[6][10]

-

Reaction: Allow the mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, acidify the mixture to pH 2-3 using 2 M HCl. The product will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the N-acylated amino acid intermediate.

Step 2: Cyclodehydration to form 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5(4H)-one (Target)

-

Reagents & Setup: In a dry 100 mL flask, suspend the N-pentadecanoyl-2-amino-2-methylpropanoic acid (1.0 eq) in acetic anhydride (5.0 eq).

-

Cyclization: Heat the mixture to 80 °C with stirring for 2 hours. The acetic anhydride acts as a dehydrating agent to facilitate the intramolecular cyclization.

-

Isolation: Cool the reaction mixture to room temperature. Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield the pure oxazolone product.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.[11][12]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the two C4-methyl groups, and characteristic multiplets for the long pentadecyl alkyl chain (a triplet for the terminal methyl group and overlapping multiplets for the methylene groups).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would confirm the presence of the carbonyl carbon (C5), the imine carbon (C2), the quaternary carbon (C4), and the distinct carbons of the methyl and pentadecyl groups.

-

IR (Infrared) Spectroscopy: The IR spectrum should show a strong characteristic absorption band for the C=O (carbonyl) group around 1700-1720 cm⁻¹ and a band for the C=N (imine) stretch.[11]

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 323.5 g/mol .[7][11]

Applications and Biological Context

While specific biological data for this compound is not extensively documented in public literature, its structural components suggest several areas of high potential for research and development.

Synthetic Utility

The primary application of this compound is as a chemical intermediate. The oxazolone ring is susceptible to nucleophilic attack, allowing for ring-opening reactions that can be used to synthesize unique peptide structures containing the bulky N-pentadecanoyl-α,α-dimethylglycine moiety. This building block could be used to introduce lipophilic character into peptides, potentially enhancing their membrane permeability or modulating their pharmacological properties.

Potential Biological Activity

The structure is a direct analog of long-chain N-acyl amino acids (NAAAs), a class of lipids with significant signaling roles.[3][13]

-

Endocannabinoid System: Many NAAAs are chemically related to endocannabinoids and interact with the broader "endocannabinoidome".[3] For example, pentadecanoyl-L-carnitine, which also contains a C15 acyl chain, has been identified as a cannabinoid (CB) receptor agonist.[14] This suggests that the pentadecyl chain could confer activity at cannabinoid or related receptors.

-

Antimicrobial & Anti-inflammatory Activity: Long-chain NAAAs isolated from bacteria have shown antibacterial activity.[13][15] Furthermore, a closely related compound, 2-pentadecyl-2-oxazoline (lacking the C4-dimethyl and C5-oxo groups), has demonstrated anti-inflammatory and neuroprotective effects.[7] It is plausible that the title compound could exhibit similar properties.

Caption: Relationship between chemical class and potential applications.

Conclusion and Future Directions

This compound is a specialized molecule at the intersection of heterocyclic chemistry and lipid science. Its synthesis is straightforward using established methods, making it an accessible building block for further chemical exploration. While its own biological profile remains to be fully characterized, its structural similarity to bioactive NAAAs and other oxazoline derivatives strongly suggests its potential as a modulator of biological systems.

Future research should focus on:

-

Biological Screening: Systematic screening of the compound in assays for antimicrobial, anti-inflammatory, and cannabinoid receptor activity.

-

Medicinal Chemistry: Using the compound as a scaffold to generate a library of derivatives to establish structure-activity relationships (SAR).

-

Synthetic Applications: Exploring its utility in peptide synthesis to create novel lipopeptides with enhanced therapeutic properties.

This technical guide provides the foundational chemical knowledge required for researchers to undertake these future investigations, paving the way for new discoveries in drug development and materials science.

References

-

Hanuš, L., Shohami, E., Bab, I., & Mechoulam, R. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors, 40(4), 381-388. Available at: [Link]

-

Brady, S. F., et al. (2011). Long-Chain N-Acyl Amino Acid Synthases Are Linked to the Putative PEP-CTERM/Exosortase Protein-Sorting System in Gram-Negative Bacteria. Journal of Bacteriology, 193(21), 5891–5901. Available at: [Link]

-

Iannotti, F. A., et al. (2021). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 11(4), 569. Available at: [Link]

-

Kallscheuer, N., et al. (2020). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Marine Drugs, 18(11), 570. Available at: [Link]

-

Hanuš, L., et al. (2014). N-Acyl amino acids and their impact on biological processes. ResearchGate. Available at: [Link]

-

Paquet, A., & Chen, F. M. (1993). Preparation of 2-alkoxy-4-alkyl-5(4H)-oxazolones from mixed anhydrides of N-alkoxycarbonylamino acids. International Journal of Peptide and Protein Research, 42(5), 455-458. Available at: [Link]

-

Abu-EL-Halawa, R. (1989). Synthesis of 2 — ( Chiral Alkyl ) Oxazolines. An-Najah J. Res., 1(6). Available at: [Link]

-

Bala, S., et al. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of ChemTech Research, 3(3), 1102-1109. Available at: [Link]

-

Akhter, M., et al. (2016). Oxazolones: A Review of Its Synthesis. International Journal of Pharmaceutical and Clinical Research, 8(1), 56-62. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12396777, 2-Pentadecyl-2-oxazoline. Available at: [Link]

-

ResearchGate. Scheme 7. Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone 16. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 72756, 2-Heptadecyl-2-oxazoline-4,4-dimethanol. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 263097, Pentadecanoyl chloride. Available at: [Link]

-

Cardillo, G., et al. (1995). New synthesis of 4,5-dihydro-1,3-oxazoles and 4,5-dihydro-1,3-oxazines, useful intermediates to enantiomerically pure amino diols. Tetrahedron, 51(43), 11831-11842. Available at: [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]

-

Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(24), 5897. Available at: [Link]

-

da Silva, T. B., et al. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. Journal of Chemical Education, 92(11), 1941-1944. Available at: [Link]

-

Leah4sci. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 112500421, 2-Oxazoline-4-methanol, 2-(8-heptadecenyl)-4-methyl-, (Z)-. Available at: [Link]

-

Slideshare. Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Available at: [Link]

-

Fedik, A. V., & Chalyk, B. A. (2023). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(2). Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(2), 154. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Available at: [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. rfppl.co.in [rfppl.co.in]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy Pentadecanoyl chloride | 17746-08-6 [smolecule.com]

- 7. This compound (176665-09-1) for sale [vulcanchem.com]

- 8. This compound | 176665-09-1 [chemicalbook.com]

- 9. Preparation of 2-alkoxy-4-alkyl-5(4H)-oxazolones from mixed anhydrides of N-alkoxycarbonylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. journals.asm.org [journals.asm.org]

- 14. caymanchem.com [caymanchem.com]

- 15. Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity [mdpi.com]

Potential biological activity of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one

An In-Depth Technical Guide to the Potential Biological Activity of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of this compound, a novel heterocyclic compound. Despite a lack of direct empirical data on this specific molecule, its structural features—a long pentadecyl chain, a 4,4-dimethyl substitution, and an oxazolin-5-one core—suggest a rich potential for bioactivity. By drawing parallels with structurally related compounds, namely the oxazolidinone class of antibiotics and the anti-inflammatory agent 2-pentadecyl-2-oxazoline, this guide hypothesizes three primary avenues of action: antimicrobial, anti-inflammatory, and neuromodulatory. We present a structured, multi-phase research framework, complete with detailed experimental protocols and decision-making logic, to systematically investigate these hypotheses. This document is intended to serve as a foundational roadmap for researchers, scientists, and drug development professionals interested in unlocking the therapeutic potential of this and related compounds.

Introduction and Molecular Profile

This compound (CAS: 176665-09-1) is a distinct chemical entity characterized by a five-membered 1,3-oxazol-5-one heterocyclic ring.[1] Key structural features include a C15 lipophilic pentadecyl chain at the 2-position, gem-dimethyl groups at the 4-position, and a carbonyl group at the 5-position.[1]

Table 1: Molecular Profile of this compound

| Parameter | Value | Source |

| CAS Number | 176665-09-1 | [1][2] |

| Molecular Formula | C₂₀H₃₇NO₂ | [1] |

| Molecular Weight | 323.5 g/mol | [1] |

| IUPAC Name | 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one | [1] |

| Canonical SMILES | CCCCCCCCCCCCCCCC1=NC(C(=O)O1)(C)C | [1] |

While the synthesis of this specific molecule is not extensively documented, a probable pathway involves the cyclization of an N-pentadecanoyl derivative of a dimethyl-substituted amino alcohol under dehydrating conditions.[1] The lack of published biological data necessitates a predictive approach based on established structure-activity relationships of its core components.

Hypothesized Biological Activities: A Three-Pillar Framework

Based on its chemical architecture, we propose three primary areas of potential biological activity for investigation.

Pillar 1: Antimicrobial Activity (The Oxazolidinone Hypothesis)

The oxazolidinone ring is a well-established pharmacophore in a class of synthetic antibiotics that are effective against multi-drug resistant Gram-positive bacteria.[3] The canonical mechanism of action for oxazolidinones, such as Linezolid, involves the inhibition of bacterial protein synthesis.[4][5] These agents bind to the 50S ribosomal subunit, preventing the formation of the crucial initiation complex required for translation.[5][6]

Given the presence of this core structure, it is a primary hypothesis that this compound may exhibit bacteriostatic or bactericidal properties. The long pentadecyl chain could further enhance this activity by facilitating interaction with or disruption of the bacterial cell membrane.

Pillar 2: Anti-inflammatory and Neuroprotective Effects (The PEA-OXA Analogy)

A closely related structural analog, 2-pentadecyl-2-oxazoline (PEA-OXA), has demonstrated significant anti-inflammatory, analgesic, and neuroprotective effects in numerous preclinical models.[7][8][9] PEA-OXA is the oxazoline derivative of Palmitoylethanolamide (PEA), an endogenous fatty acid amide involved in regulating inflammation and pain.[10]

One of the key mechanisms of PEA-OXA is the inhibition of N-acylethanolamine acid amidase (NAAA), the enzyme responsible for degrading PEA.[7][11][12] By inhibiting NAAA, PEA-OXA increases the endogenous levels of PEA, thereby amplifying its beneficial effects.[7][13] These effects are often mediated through the downregulation of key inflammatory pathways, such as the nuclear factor kappa B (NF-κB) signaling cascade.[7][14] We hypothesize that this compound may act similarly as an NAAA inhibitor or engage other anti-inflammatory targets.

Pillar 3: Lipid Signaling Modulation (The N-Acyl Amino Acid Perspective)

The molecule can be viewed as a cyclized, modified N-acyl amino acid. N-acyl amino acids and related N-acylethanolamines (NAEs) are a broad class of lipid signaling molecules that are part of the expanded endocannabinoid system, or "endocannabinoidome".[15][16][17] These molecules modulate a wide array of physiological processes by interacting with G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors like PPARs.[18][19] It is plausible that the subject compound could function as a novel signaling lipid, interacting with as-yet-unidentified targets within this complex system to exert unique biological effects.

Proposed Research Program: A Phased Investigational Workflow

To systematically validate these hypotheses, we propose a phased research program progressing from broad screening to detailed mechanistic studies.

Caption: Proposed phased research workflow for investigating this compound.

Phase 1: Foundational In Vitro Screening

Objective: To establish primary biological activity and a safe therapeutic window.

Protocol 1.1: Antimicrobial Susceptibility Testing

-

Methodology: Broth microdilution method to determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[20][21][22]

-

Panel of Microorganisms:

-

Gram-Positive: Staphylococcus aureus (including MRSA), Enterococcus faecalis (including VRE), Streptococcus pneumoniae.

-

Gram-Negative: Escherichia coli, Pseudomonas aeruginosa.

-

-

Procedure:

-

Prepare a two-fold serial dilution of the test compound in appropriate broth media (e.g., Mueller-Hinton Broth) in a 96-well plate.[23]

-

Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard).[23]

-

Incubate at 37°C for 18-24 hours.

-

Determine MIC as the lowest concentration with no visible bacterial growth.

-

To determine MBC, plate aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[22]

-

-

Rationale: This standard protocol provides quantitative data on antimicrobial potency and spectrum, directly testing the oxazolidinone hypothesis.[24]

Protocol 1.2: Anti-inflammatory Activity in Macrophages

-

Methodology: Assess the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated murine (e.g., RAW 264.7) or human (e.g., THP-1 derived) macrophages.[25][26]

-

Procedure:

-

Culture macrophages to 80% confluency in 24-well plates.

-

Pre-treat cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.[27][28]

-

Collect the cell culture supernatant.

-

Quantify the concentration of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Rationale: LPS is a potent activator of macrophages via TLR4 signaling, providing a robust and standard model for acute inflammation.[29] A reduction in cytokine levels would provide strong evidence for anti-inflammatory activity.

Phase 2: Elucidation of Mechanism of Action (MoA)

Objective: To investigate the molecular pathways underlying any observed bioactivity.

If Antimicrobial Activity is Confirmed:

Protocol 2.1: Bacterial Protein Synthesis Inhibition

-

Methodology: In vitro transcription/translation assay using a bacterial cell-free system (e.g., E. coli S30 extract).

-

Procedure:

-

Set up the cell-free reaction with a reporter plasmid (e.g., encoding luciferase or β-galactosidase).

-

Add varying concentrations of the test compound, with a known protein synthesis inhibitor (e.g., Linezolid) as a positive control.

-

Incubate to allow for protein synthesis.

-

Measure the reporter protein activity.

-

-

Rationale: A dose-dependent decrease in reporter activity would strongly suggest that the compound, like other oxazolidinones, acts by inhibiting the bacterial translation machinery.[5]

If Anti-inflammatory Activity is Confirmed:

Protocol 2.2: NF-κB Signaling Pathway Analysis

-

Methodology: Western blot analysis of key NF-κB pathway proteins.

-

Procedure:

-

Culture and treat macrophages with the test compound and/or LPS as described in Protocol 1.2.

-

Prepare cell lysates at various time points (e.g., 0, 15, 30, 60 minutes post-LPS stimulation).

-

Perform Western blotting to measure the phosphorylation of IκBα and the p65 subunit of NF-κB.

-

-

Rationale: The NF-κB pathway is a central regulator of inflammation.[30][31][32] Inhibition of IκBα phosphorylation or degradation would indicate that the compound acts upstream in the pathway, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[33]

Caption: The canonical NF-κB signaling pathway, a potential target for anti-inflammatory action.

Protocol 2.3: NAAA Enzymatic Inhibition Assay

-

Methodology: Fluorometric assay using recombinant human NAAA enzyme.

-

Procedure:

-

Incubate recombinant NAAA with a fluorogenic substrate in an appropriate acidic buffer.

-

Add varying concentrations of the test compound. PEA-OXA can be used as a positive control.[7]

-

Measure the fluorescence generated over time, which is proportional to enzyme activity.

-

Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

-

Rationale: This direct enzymatic assay will confirm or refute the hypothesis that the compound acts as an NAAA inhibitor, a key mechanism of the related molecule PEA-OXA.[34]

Conclusion and Future Directions

This compound stands as an intriguing candidate for drug discovery, positioned at the intersection of established antibiotic and emerging anti-inflammatory pharmacophores. Its unique combination of a long lipophilic chain and a bioactive heterocyclic core warrants a thorough investigation. The structured research program outlined in this guide provides a clear, logical, and technically grounded pathway to systematically uncover its biological activities.

Positive results from the proposed in vitro studies would justify advancing the compound to preclinical in vivo models of infection and inflammation. Further derivatization and structure-activity relationship (SAR) studies could then be initiated to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of a novel therapeutic agent.

References

-

Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119. [Link]

-

Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

Patsnap Synapse. (2024). What are NAAA inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Petrosino, S., Campolo, M., Impellizzeri, D., Paterniti, I., Allarà, M., Gugliandolo, E., ... & Cuzzocrea, S. (2017). 2-Pentadecyl-2-Oxazoline, the Oxazoline of Pea, Modulates Carrageenan-Induced Acute Inflammation. Frontiers in Pharmacology, 8, 308. [Link]

-

Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [Link]

-

PUR-FORM Health. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM Health. [Link]

-

PharmaXChange.info. (2011). Mechanism of Action of Oxazolidinones | Animations. PharmaXChange.info. [Link]

-

Gonzalez-Chavez, S. A., & Quiroz-Compean, F. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 10, 897. [Link]

-

Britannica. (n.d.). Oxazolidinone. Britannica. [Link]

-

Wikipedia. (n.d.). Endocannabinoid system. Wikipedia. [Link]

-

Jan, B., Parveez, A., & Mohiuddin, S. G. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(7), e17995. [Link]

-

A comprehensive review on in-vitro methods for anti-microbial activity. (2023). Journal of Pharmaceutical Negative Results, 14(3), 456-462. [Link]

-

Nanobles. (2025). Understanding N-Acylethanolamines (NAEs) and Their Role in Our Endocannabinoid System, The Master Regulator. Nanobles. [Link]

-

D'Amico, R., Impellizzeri, D., Cordaro, M., Genovese, T., Siracusa, R., Crupi, R., ... & Cuzzocrea, S. (2021). First Evidence of the Protective Effects of 2-Pentadecyl-2-Oxazoline (PEA-OXA) in In Vitro Models of Acute Lung Injury. International Journal of Molecular Sciences, 22(21), 11563. [Link]

-

Verde, R., Schiattarella, A., De Luca, C., Iacono, A., Iannotta, M., Gado, F., ... & Di Marzo, V. (2022). 2-pentadecyl-2-oxazoline prevents cognitive and social behaviour impairments in the Amyloid β-induced Alzheimer-like mice model: Bring the α2 adrenergic receptor back into play. Biomedicine & Pharmacotherapy, 156, 113844. [Link]

-

Siracusa, R., Impellizzeri, D., Cordaro, M., Crupi, R., Esposito, E., & Cuzzocrea, S. (2020). RETRACTED: Assessment of 2-Pentadecyl-2-oxazoline Role on Lipopolysaccharide-Induced Inflammation on Early Stage Development of Zebrafish (Danio rerio). International Journal of Molecular Sciences, 21(11), 3848. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Siracusa, R., Paterniti, I., Cordaro, M., Crupi, R., Bruschetta, G., Campolo, M., ... & Cuzzocrea, S. (2018). 2-Pentadecyl-2-Oxazoline Reduces Neuroinflammatory Environment in the MPTP Model of Parkinson Disease. Molecular Neurobiology, 55(12), 9251-9266. [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

-

Sarnelli, G., D'Alessandro, A., IANNOTTA, M., Pesce, M., Capasso, R., Gado, F., ... & Esposito, G. (2021). Pharmacological Inhibition of N-Acylethanolamine Acid Amidase (NAAA) Mitigates Intestinal Fibrosis Through Modulation of Macrophage Activity. Journal of Crohn's and Colitis, 15(11), 1903-1916. [Link]

-

Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]

-

Petrosino, S., & Di Marzo, V. (2016). 2-pentadecyl-2-oxazoline. Food & Function, 7(9), 3759-3767. [Link]

-

Starowicz, K., & Przewlocka, B. (2009). Dynamic regulation of the endocannabinoid system: implications for analgesia. British Journal of Pharmacology, 158(4), 947-961. [Link]

-

Sasso, O., Bandiera, T., & Armirotti, A. (2015). Advances in the discovery of N-acylethanolamine acid amidase inhibitors. Future Medicinal Chemistry, 7(1), 51-69. [Link]

-

Tsuboi, K., Uyama, T., & Ueda, N. (2018). Endocannabinoids and related N-acylethanolamines: biological activities and metabolism. Inflammation and Regeneration, 38, 28. [Link]

-

Bradshaw, H. B., & Walker, J. M. (2020). The endocannabinoid system. Essays in Biochemistry, 64(3), 445-459. [Link]

-

Sharifi-Rad, J., Quispe, C., Butnariu, M., Rotariu, L. S., Sytar, O., Sestito, S., ... & Martins, N. (2021). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 26(22), 6951. [Link]

-

Petrosino, S., Campolo, M., Impellizzeri, D., Paterniti, I., Allarà, M., Gugliandolo, E., ... & Cuzzocrea, S. (2017). 2-Pentadecyl-2-Oxazoline, the Oxazoline of Pea, Modulates Carrageenan-Induced Acute Inflammation. Frontiers in Pharmacology, 8, 308. [Link]

-

McCoin, C. S., Niphakis, M. J., & Cravatt, B. F. (2018). Molecular mechanism of activation of the immunoregulatory amidase NAAA. Proceedings of the National Academy of Sciences, 115(43), E10055-E10064. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Verde, R., Schiattarella, A., De Luca, C., Iacono, A., Iannotta, M., Gado, F., ... & Di Marzo, V. (2022). 2-pentadecyl-2-oxazoline prevents cognitive and social behaviour impairments in the Amyloid β-induced Alzheimer-like mice model: Bring the α2 adrenergic receptor back into play. Biomedicine & Pharmacotherapy, 156, 113844. [Link]

-

Neaga, E., Moga, M., Gherman, C., & Sarpataky, O. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of G i -protein inhibitor. International Journal of Nanomedicine, 12, 8735-8746. [Link]

-

LPS-induced inflammatory reaction and M1-like properties macrophages. (2019). ResearchGate. [Link]

-

Maione, S., Schiattarella, A., De Luca, C., Iacono, A., Iannotta, M., Gado, F., ... & Di Marzo, V. (2020). Treatment With 2-Pentadecyl-2-Oxazoline Restores Mild Traumatic Brain Injury-Induced Sensorial and Neuropsychiatric Dysfunctions. Frontiers in Pharmacology, 11, 91. [Link]

-

Neaga, E., Moga, M., Gherman, C., & Sarpataky, O. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 12, 8735-8746. [Link]

-

Ulevitch, R. J., & Tobias, P. S. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 184(4), 1549-1553. [Link]

-

Kim, Y. S., Kim, H. S., Kim, J. H., & Kim, J. H. (2020). Lipopolysaccharide-induced innate immune responses are exacerbated by Prohibitin 1 deficiency and mitigated by S-adenosylmethionine in murine macrophages. PLoS One, 15(11), e0241763. [Link]

-

Verde, R., Schiattarella, A., De Luca, C., Iacono, A., Iannotta, M., Gado, F., ... & Di Marzo, V. (2021). 2-Pentadecyl-2-oxazoline ameliorates memory impairment and depression-like behaviour in neuropathic mice: possible role of adrenergic alpha2- and H3 histamine autoreceptors. Molecular Brain, 14(1), 164. [Link]

Sources

- 1. This compound (176665-09-1) for sale [vulcanchem.com]

- 2. This compound | 176665-09-1 [chemicalbook.com]

- 3. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 4. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaxchange.info [pharmaxchange.info]

- 7. Frontiers | 2-Pentadecyl-2-Oxazoline, the Oxazoline of Pea, Modulates Carrageenan-Induced Acute Inflammation [frontiersin.org]

- 8. iris.cnr.it [iris.cnr.it]

- 9. 2-Pentadecyl-2-Oxazoline Reduces Neuroinflammatory Environment in the MPTP Model of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.unipd.it [research.unipd.it]

- 11. benchchem.com [benchchem.com]

- 12. 2-Pentadecyl-2-Oxazoline, the Oxazoline of Pea, Modulates Carrageenan-Induced Acute Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. purformhealth.com [purformhealth.com]

- 15. Endocannabinoid system - Wikipedia [en.wikipedia.org]

- 16. nanobles.com [nanobles.com]

- 17. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dynamic regulation of the endocannabinoid system: implications for analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. portlandpress.com [portlandpress.com]